

An In-depth Technical Guide to 4-Methoxybenzenethiol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxybenzenethiol

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This technical guide provides a comprehensive overview of the core chemical properties and structural features of **4-Methoxybenzenethiol** (also known as p-methoxythiophenol or 4-mercaptoanisole). This aromatic thiol is a valuable building block in organic synthesis, with applications in the development of pharmaceuticals and other specialty chemicals.^[1]

Chemical Identity and Physical Properties

4-Methoxybenzenethiol is a colorless to light yellow liquid at room temperature with a characteristic strong, unpleasant odor typical of thiols.^[1] The presence of both a methoxy group and a thiol group on the benzene ring gives it a unique reactivity profile. The methoxy group can enhance the stability of the aromatic ring, while the thiol group is readily able to form disulfide bonds and participate in nucleophilic substitution reactions.^[1]

The key physical and chemical properties of **4-Methoxybenzenethiol** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₈ OS	[1][2]
Molecular Weight	140.20 g/mol	[1][2]
CAS Number	696-63-9	[1][2]
IUPAC Name	4-methoxybenzenethiol	[2]
Appearance	Clear colorless to light yellow liquid	[1]
Odor	Strong, unpleasant, stench	
Density	~1.14 g/mL at 25 °C	[1]
Melting Point	32.00 °C (305.15 K)	[1]
Boiling Point	244.00 °C (517.15 K) at 760 mmHg 100-103 °C at 13 mmHg	[1]
Solubility	Water: Poorly soluble. [1]Organic Solvents: Soluble in ethanol, methanol, and acetone.[1]	[1]
pKa	6.76 ± 0.10 (Predicted)	

Molecular Structure

The structure of **4-Methoxybenzenethiol** consists of a benzene ring substituted with a methoxy (-OCH₃) group and a thiol (-SH) group at the para position (positions 1 and 4). The molecule is achiral. While specific, experimentally determined bond lengths and angles are not readily available in the cited literature, the structure can be confidently represented based on standard values for aromatic systems.

Caption: Chemical structure of **4-Methoxybenzenethiol**.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-Methoxybenzenethiol**.

¹H NMR Spectroscopy

The proton NMR spectrum of **4-Methoxybenzenethiol** in CDCl₃ typically shows the following signals:

- Aromatic Protons (AA'BB' system): Two doublets in the range of δ 6.8-7.3 ppm. The protons ortho to the thiol group are typically downfield compared to the protons ortho to the methoxy group.
- Methoxy Protons (-OCH₃): A singlet at approximately δ 3.76 ppm.^[3]
- Thiol Proton (-SH): A singlet around δ 3.34 ppm.^[3] The chemical shift of the thiol proton can be variable and may be confirmed by D₂O exchange.

Protons	Chemical Shift (δ , ppm) (in CDCl ₃)	Multiplicity
Aromatic (ortho to -SH)	~7.25	Doublet
Aromatic (ortho to -OCH ₃)	~6.79	Doublet
Methoxy (-OCH ₃)	3.760	Singlet
Thiol (-SH)	3.34	Singlet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on typical chemical shifts for substituted benzenes, the following assignments can be predicted:

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-O (C1)	155-160
C-S (C4)	125-130
C (ortho to -OCH ₃)	114-118
C (ortho to -SH)	130-135
C (-OCH ₃)	55-60

Infrared (IR) Spectroscopy

The IR spectrum of **4-Methoxybenzenethiol** shows characteristic absorption bands for its functional groups.

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)
S-H	Stretch	2550-2600 (weak)
C-H (aromatic)	Stretch	3000-3100
C-H (methyl)	Stretch	2850-2960
C=C (aromatic)	Stretch	1450-1600
C-O (aryl ether)	Stretch	1230-1270 (strong) & 1020-1050

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), **4-Methoxybenzenethiol** exhibits a prominent molecular ion peak.

Ion	m/z	Relative Intensity	Description
[M] ⁺	140	100%	Molecular Ion
[M-CH ₃] ⁺	125	High	Loss of a methyl radical
[M-SH] ⁺	107	Moderate	Loss of a sulfhydryl radical
[M-OCH ₃] ⁺	109	Moderate	Loss of a methoxy radical

Experimental Protocols

Synthesis of 4-Methoxybenzenethiol from Anisole

This two-step protocol involves the chlorosulfonation of anisole followed by reduction of the resulting sulfonyl chloride.^[1]

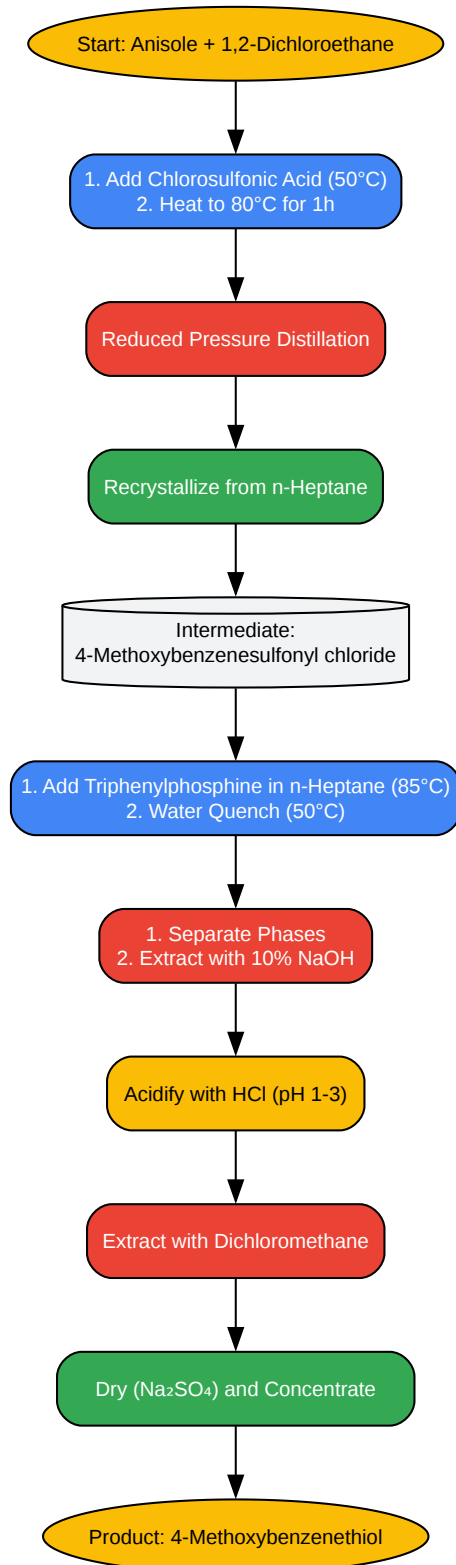
Step 1: Synthesis of 4-Methoxybenzenesulfonyl chloride

- To a 1000 mL three-necked flask equipped with a mechanical stirrer, add anisole (0.25 mol) and 1,2-dichloroethane (700 mL).
- Begin stirring and slowly add chlorosulfonic acid (0.75 mol, 3 equivalents) dropwise.
- During the addition, maintain the reaction temperature at approximately 50°C using a water bath.
- After the addition is complete, increase the temperature to 80°C and continue the reaction for 1 hour.
- After the reaction, remove the solvent by distillation under reduced pressure.
- Recrystallize the resulting solid from n-heptane to yield pure 4-methoxybenzenesulfonyl chloride.

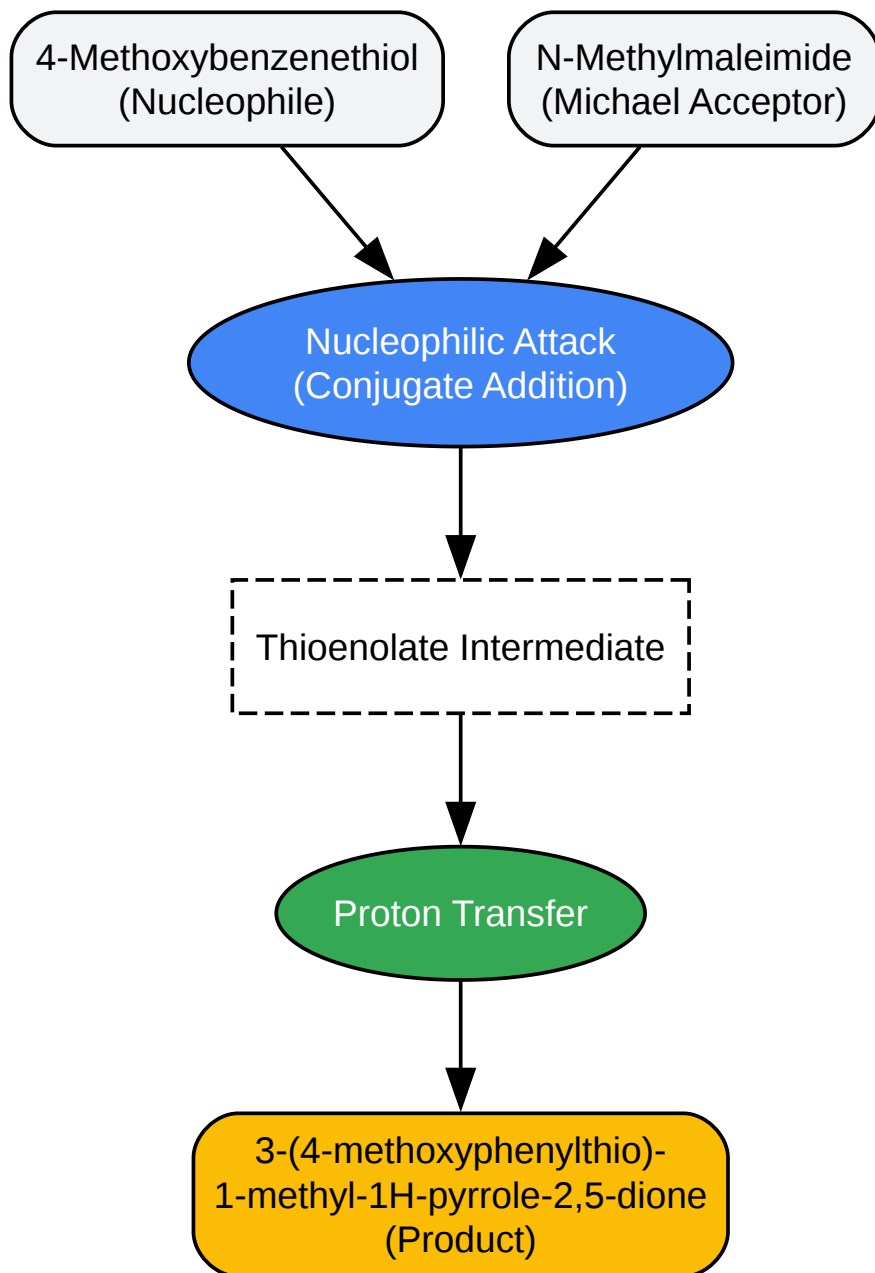
Step 2: Reduction to 4-Methoxybenzenethiol

- In a 500 mL three-necked flask, add the 4-methoxybenzenesulfonyl chloride (0.1 mol) from Step 1 and n-heptane (200 mL).
- Start mechanical stirring and control the substrate temperature at 85°C with a water bath.
- Add triphenylphosphine (0.3 mol, 3 equivalents) in portions.
- After the addition is complete, continue the reaction at 85°C for 1 hour.
- Cool the reaction to 50°C and add 100 mL of water dropwise, then continue the reaction for 10 minutes.
- Separate the oil phase and extract it with a 10% sodium hydroxide solution (3 x 50 mL).
- Combine the alkaline layers and acidify to a pH of 1-3 with 37% hydrochloric acid.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry with anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain crude **4-Methoxybenzenethiol**.

Workflow for Synthesis of 4-Methoxybenzenethiol from Anisole



Reaction Pathway: Synthesis of a Thioether Adduct



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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methoxybenzenethiol: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147237#4-methoxybenzenethiol-chemical-properties-and-structure]

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